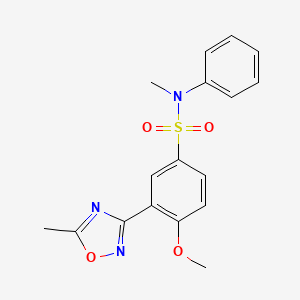
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide, also known as CPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit promising pharmacological properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, that are involved in the growth and invasion of cancer cells. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has several limitations as well. It is insoluble in water, which can make it difficult to administer in vivo. Additionally, (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. One area of interest is the development of new drugs based on the structure of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. Researchers are also interested in further elucidating the mechanism of action of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide and identifying its molecular targets. Additionally, studies are needed to determine the safety and efficacy of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide in humans, which could lead to its use as a therapeutic agent in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to yield 2-chlorobenzohydrazide. This compound is then reacted with pyridine-2-carbaldehyde to yield (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-pyridin-2-ylmethylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-6-1-2-7-12(11)18-13(20)14(21)19-17-9-10-5-3-4-8-16-10/h1-9H,(H,18,20)(H,19,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMDFLAHAQFION-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)



![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)
